molecular formula C21H22N4O3S B2753263 Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate CAS No. 1021259-75-5

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2753263
CAS No.: 1021259-75-5
M. Wt: 410.49
InChI Key: KVXVUBLSGRMKHU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is an intriguing synthetic compound It belongs to a family of chemicals known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 1,3,4-thiadiazole ring: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under reflux conditions.

  • Amination and Coupling Reactions: : The aminophenyl group is introduced through an aromatic nucleophilic substitution reaction. This step involves the reaction of 4-nitrophenylamine with ethyl acetoacetate, followed by catalytic hydrogenation to reduce the nitro group to an amine.

  • Final Coupling Reaction: : The last step involves the coupling of the amine-functionalized thiadiazole with methylphenylamine under dehydrating conditions to yield the target compound.

Industrial Production Methods

  • Batch Reactors: : In an industrial setting, batch reactors are commonly used to synthesize this compound, ensuring precise control over reaction conditions.

  • Continuous Flow Systems: : For large-scale production, continuous flow systems offer advantages in terms of scalability and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenylamino group, to yield corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxo-butanate ester group, potentially converting it into a hydroxyl group.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride (LAH) and sodium borohydride (NaBH₄) are typical reducing agents used.

  • Substitution Conditions: : Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride (AlCl₃).

Major Products Formed from these Reactions

  • Oxidation products like sulfoxides and sulfones.

  • Reduced products such as alcohol derivatives of the ester group.

  • Various substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : The compound serves as a valuable intermediate in synthesizing more complex molecules.

  • Chemical Probes: : It is used in research as a probe to study reaction mechanisms and pathways.

Biology

  • Pharmacology: : Preliminary studies suggest potential pharmaceutical applications, including antimicrobial and anti-inflammatory properties.

  • Biomolecular Interactions: : Its structure allows for interaction studies with various biomolecules, providing insights into binding affinities and selectivity.

Medicine

  • Drug Development: : The compound's unique structure is investigated for developing new therapeutic agents, targeting diseases like cancer and infectious diseases.

Industry

  • Agricultural Chemicals:

  • Materials Science: : Usage in developing novel materials with specific desired properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. These may include:

  • Enzyme Inhibition: : The structure suggests possible inhibition of enzymes involved in disease pathways.

  • Receptor Binding: : The compound may bind to specific receptors, modulating biological responses.

  • Pathways Involved: : It could impact signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is unique due to its multi-functional structure and diverse reactivity. Similar compounds include:

  • Ethyl 4-((4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate: : Lacking the phenyl group.

  • Mthis compound: : Replacing the ethyl group with a methyl group.

The above compound's added phenyl group and specific ester linkage confer distinctive properties, making it particularly notable among its peers for research and application potential.

Properties

IUPAC Name

ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXVUBLSGRMKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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